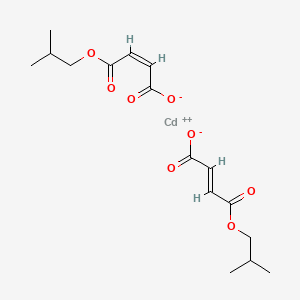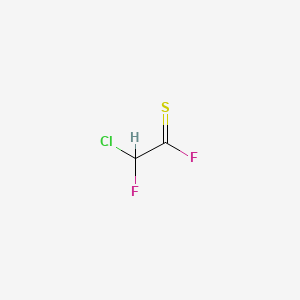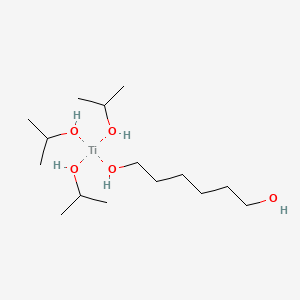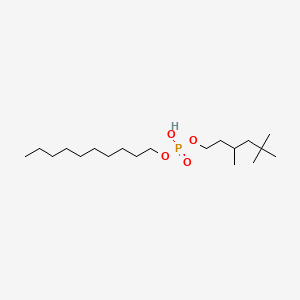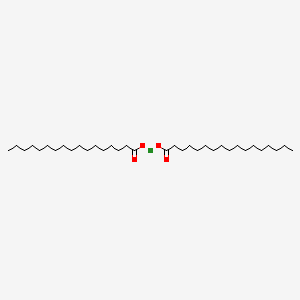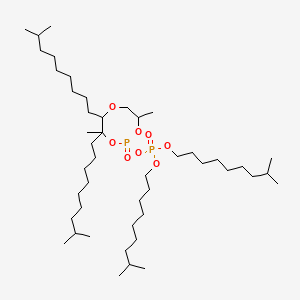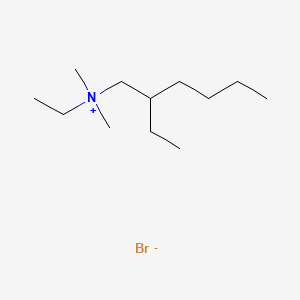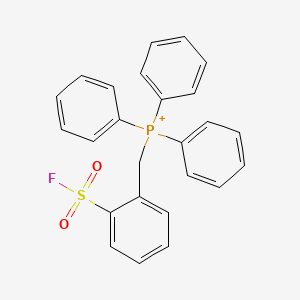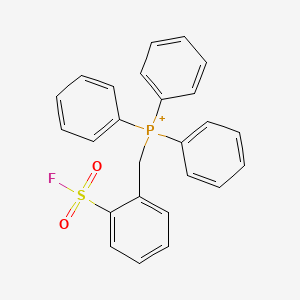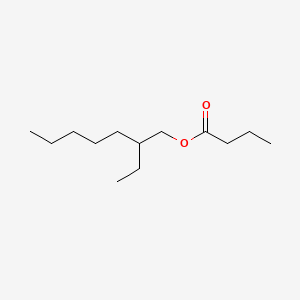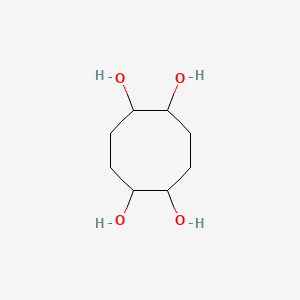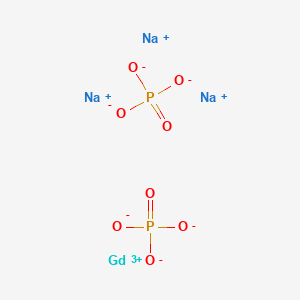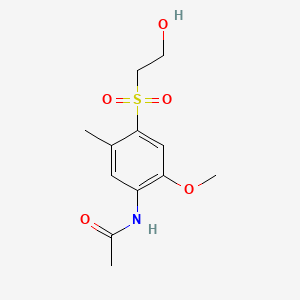
2(1H)-Quinolinone, 3-((2,5-dimethoxyphenyl)azo)-4-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Quinolinone, 3-((2,5-dimethoxyphenyl)azo)-4-hydroxy- is an organic compound that belongs to the class of quinolinones. Quinolinones are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry and materials science. This particular compound is characterized by the presence of a quinolinone core substituted with a 2,5-dimethoxyphenyl azo group and a hydroxy group at the 4-position. The compound’s unique structure imparts specific chemical and physical properties that make it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Quinolinone, 3-((2,5-dimethoxyphenyl)azo)-4-hydroxy- typically involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Azo Group: The 2,5-dimethoxyphenyl azo group can be introduced via a diazotization reaction followed by azo coupling. This involves the reaction of 2,5-dimethoxyaniline with nitrous acid to form the diazonium salt, which is then coupled with the quinolinone core to form the azo compound.
Hydroxylation: The hydroxy group at the 4-position can be introduced through selective hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form the corresponding amine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring and the quinolinone core.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be employed.
Substitution: Electrophilic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents, while nucleophilic substitution can involve reagents like alkoxides or amines.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinolinone derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2(1H)-Quinolinone, 3-((2,5-dimethoxyphenyl)azo)-4-hydroxy- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used as a probe or marker in biological studies due to its unique spectroscopic properties.
Industry: The compound can be used in the development of dyes, pigments, and other materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 2(1H)-Quinolinone, 3-((2,5-dimethoxyphenyl)azo)-4-hydroxy- depends on its specific application. In biological systems, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The azo group can undergo redox reactions, influencing the compound’s activity and interactions. The hydroxy group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
2(1H)-Quinolinone: The parent compound without the azo and hydroxy substitutions.
2(1H)-Quinolinone, 3-phenylazo-: A similar compound with a phenylazo group instead of the 2,5-dimethoxyphenyl azo group.
2(1H)-Quinolinone, 3-((2,5-dimethoxyphenyl)azo)-: A compound with the same azo group but lacking the hydroxy group at the 4-position.
Uniqueness: 2(1H)-Quinolinone, 3-((2,5-dimethoxyphenyl)azo)-4-hydroxy- is unique due to the presence of both the 2,5-dimethoxyphenyl azo group and the hydroxy group at the 4-position. This combination imparts distinct chemical and physical properties, such as enhanced solubility, specific spectroscopic characteristics, and unique reactivity patterns, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
6300-75-0 |
|---|---|
Fórmula molecular |
C17H15N3O4 |
Peso molecular |
325.32 g/mol |
Nombre IUPAC |
3-[(2,5-dimethoxyphenyl)diazenyl]-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C17H15N3O4/c1-23-10-7-8-14(24-2)13(9-10)19-20-15-16(21)11-5-3-4-6-12(11)18-17(15)22/h3-9H,1-2H3,(H2,18,21,22) |
Clave InChI |
QALMVSCMQMHCML-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)N=NC2=C(C3=CC=CC=C3NC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


